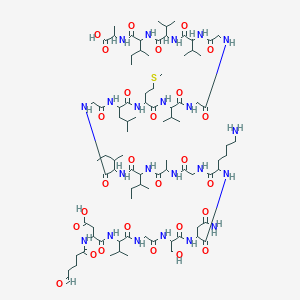

H-Asp-ala-glu-phe-arg-his-asp-ser-gly-tyr-glu-val-his-his-gln-lys-leu-val-phe-phe-ala-glu-asp-val-gly-ser-asn-lys-gly-ala-ile-ile-gly-leu-met-val-gly-gly-val-val-ile-ala-OH

Description

Role of Aβ42 in Alzheimer’s Disease Etiology

Aβ42 is the predominant amyloid species found in senile plaques, a hallmark of AD neuropathology. Unlike the more abundant Aβ40, Aβ42’s two additional hydrophobic residues (Ile41 and Ala42) enhance its aggregation propensity, enabling rapid formation of β-sheet-rich fibrils. These fibrils adopt a S-shaped fold with four β-strands per monomer, stabilized by hydrophobic interactions between residues such as Met35, Leu17, and Gln15. The resulting amyloid deposits disrupt neuronal homeostasis through multiple mechanisms:

- Direct neurotoxicity : Aβ42 oligomers impair synaptic plasticity by binding to NMDA receptors and inducing oxidative stress.

- Tau hyperphosphorylation : Elevated Aβ42/Aβ40 ratios trigger pathological tau aggregation into neurofibrillary tangles (NFTs), as demonstrated in 3D human neural cell models.

- Blood-brain barrier dysfunction : Aβ42 reduces cerebrospinal fluid (CSF) clearance and promotes vascular amyloidosis, exacerbating neurodegeneration.

Table 1: Comparative Properties of Aβ42 and Aβ40

Historical Context of Aβ42 Discovery in Amyloid Plaque Research

The identification of Aβ42 traces back to the 1980s, when Glenner and Wong isolated amyloid peptides from meningeal vessels of AD patients. Subsequent studies revealed that Aβ42 constitutes the core of parenchymal plaques , while Aβ40 dominates vascular deposits. This dichotomy was clarified in the 1990s through immunochemical assays showing that presenilin mutations in familial AD increase Aβ42 production, shifting the Aβ42/Aβ40 ratio from ~0.1 (normal) to >0.2 (pathogenic). The development of immunomagnetic reduction (IMR) assays further enabled sensitive detection of plasma Aβ42, revealing an inverse correlation with CSF levels in AD patients.

Properties

IUPAC Name |

4-[[1-[[2-[[1-[[4-amino-1-[[6-amino-1-[[2-[[1-[[1-[[1-[[2-[[1-[[1-[[1-[[2-[[2-[[1-[[1-[[1-(1-carboxyethylamino)-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxohexan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-oxo-3-(5-oxopentanoylamino)butanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C87H150N22O27S/c1-20-47(14)70(82(130)94-39-62(116)98-54(33-42(4)5)76(124)101-53(29-32-137-19)75(123)104-66(43(6)7)80(128)92-36-60(114)90-37-64(118)103-68(45(10)11)83(131)106-69(46(12)13)84(132)109-71(48(15)21-2)85(133)96-51(18)87(135)136)108-86(134)72(49(16)22-3)107-73(121)50(17)95-61(115)38-91-74(122)52(27-23-25-30-88)100-77(125)55(34-58(89)112)102-79(127)57(41-111)99-63(117)40-93-81(129)67(44(8)9)105-78(126)56(35-65(119)120)97-59(113)28-24-26-31-110/h31,42-57,66-72,111H,20-30,32-41,88H2,1-19H3,(H2,89,112)(H,90,114)(H,91,122)(H,92,128)(H,93,129)(H,94,130)(H,95,115)(H,96,133)(H,97,113)(H,98,116)(H,99,117)(H,100,125)(H,101,124)(H,102,127)(H,103,118)(H,104,123)(H,105,126)(H,106,131)(H,107,121)(H,108,134)(H,109,132)(H,119,120)(H,135,136) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVCCMQOSLGGKPE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(C(C)CC)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CCSC)C(=O)NC(C(C)C)C(=O)NCC(=O)NCC(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(C(C)CC)C(=O)NC(C)C(=O)O)NC(=O)C(C)NC(=O)CNC(=O)C(CCCCN)NC(=O)C(CC(=O)N)NC(=O)C(CO)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(CC(=O)O)NC(=O)CCCC=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C87H150N22O27S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1968.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound H-Asp-Ala-Glu-Phe-Arg-His-Asp-Ser-Gly-Tyr-Glu-Val-His-His-Gln-Lys-Leu-Val-Phe-Phe-Ala-Glu-Asp-Val-Gly-Ser-Asn-Lys-Gly-Ala-Ile-Ile-Gly-Leu-Met-Val-Gly-Gly-Val-Val-Ile-Ala-OH, commonly referred to as Amyloid beta-protein (1-42), is a peptide associated with Alzheimer's disease and other neurodegenerative disorders. This article delves into its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C203H311N55O60S

- Molecular Weight : 4514.04 g/mol

- Solubility : Soluble in DMSO and water

- Storage Conditions : -20°C

| Property | Value |

|---|---|

| Density | 1.57 ± 0.1 g/cm³ (Predicted) |

| Solubility | Soluble in DMSO and water |

| Color | White to off-white |

The biological activity of this compound is primarily linked to its role in the aggregation of amyloid beta peptides, which is a key feature in the pathology of Alzheimer's disease. The peptide promotes neurotoxicity through the following mechanisms:

- Aggregation : The formation of oligomers and fibrils from amyloid beta peptides disrupts neuronal function and leads to cell death.

- Oxidative Stress : Amyloid beta can induce oxidative stress, resulting in damage to cellular components and promoting neuroinflammation.

- Calcium Dysregulation : Interaction with neuronal membranes may alter calcium homeostasis, contributing to excitotoxicity.

Study 1: Neurotoxicity Assessment

A study by Maiti et al. (2024) demonstrated that the sulfoxide form of amyloid beta (1-42) exhibited significant neurotoxicity comparable to wild-type forms. The aggregation kinetics were similar, indicating that modifications at the molecular level did not significantly alter the toxic profile of the peptide .

Study 2: Inhibition of Aggregation

Research published in MDPI highlighted potential inhibitors that could prevent the aggregation of amyloid beta peptides. Certain amino acid sequences were found to reduce fibril formation, suggesting avenues for therapeutic intervention .

Study 3: Antioxidant Properties

A study explored the antioxidant properties of marine-derived peptides, revealing that specific sequences could mitigate oxidative stress induced by amyloid beta aggregates. This suggests a protective mechanism that could be harnessed for therapeutic applications against Alzheimer's disease .

Summary of Findings

The biological activity of this compound is multifaceted, involving neurotoxic effects primarily through aggregation, oxidative stress induction, and calcium dysregulation. Ongoing research continues to explore potential therapeutic strategies aimed at mitigating these effects.

Scientific Research Applications

Alzheimer's Disease Research

The primary application of β-Amyloid (1-46) is its role in Alzheimer's disease pathology. Accumulation of amyloid-beta peptides in the brain is a hallmark of this condition. Research has shown that these peptides can aggregate to form plaques that disrupt neuronal function.

Case Study:

A study published in Frontiers in Chemistry highlighted the importance of studying amyloid-beta fragments to understand their role in neurotoxicity and potential therapeutic interventions .

Drug Development

β-Amyloid peptides are used to develop drugs targeting amyloid aggregation and toxicity. By understanding how these peptides interact with neuronal cells, researchers aim to create compounds that can inhibit plaque formation.

Data Table: Approved Peptide Drugs

| Drug Name | Target Disease | Approval Year | Mechanism of Action |

|---|---|---|---|

| Liraglutide | Type 2 Diabetes | 2010 | GLP-1 receptor agonist |

| Exenatide | Type 2 Diabetes | 2005 | GLP-1 receptor agonist |

| Pramlintide | Type 1 Diabetes | 2005 | Amylin analogue |

Neuroprotective Studies

Research indicates that certain fragments of β-Amyloid can exhibit neuroprotective properties, potentially aiding in the development of therapies that mitigate neuronal damage.

Case Study:

A publication in Biology of Reproduction discussed how specific peptide sequences can influence cellular responses and may be harnessed for protective strategies against neurodegeneration .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Similarities

Key Research Findings

- VGAG (H-Val-Gly-Asp-Glu-OH): This tetrapeptide is a chemotactic agent for eosinophils, with its Asp-Glu motif critical for binding G-protein-coupled receptors . The target peptide’s Asp-Glu repeats (positions 3, 11, 23) may share similar ionic interaction capabilities but require validation.

- H-Lys-Gln-Ala-Gly-Asp-Val-OH: A hexapeptide with Asp-Val termini, mimicking fibronectin’s cell-binding domain.

- Therapeutic Peptide (His-Ser-Leu-Gly-Lys-Trp-Leu-Gly-His-Pro-Asp-Lys-Phe): This 13-mer’s His-Pro-Asp motif (positions 9–11) is critical for protease resistance and bioactivity.

Physicochemical Properties

Contrasting Features

- Target vs. VGAG : The target’s Val/Ile-rich C-terminal region (residues 30–39) contrasts with VGAG’s compact structure, suggesting divergent roles in membrane interactions vs. chemotaxis .

- Target vs. Therapeutic Peptide : The therapeutic peptide’s Trp residue enables aromatic stacking for receptor binding, absent in the target peptide, which relies on His clusters .

Preparation Methods

Resin Selection and Functionalization

The choice of solid support critically influences synthesis efficiency. Polyethylene glycol-polystyrene (PEG-PS) resins with low loading capacities (0.1–0.25 mmol/g) are preferred to minimize intermolecular interactions between growing peptide chains. For instance, TentaGel S NH2 resin functionalized with 4-(4-hydroxymethyl-3-methoxyphenoxy)butyric acid (HMPB) linker has demonstrated superior performance in accommodating long hydrophobic sequences by reducing on-resin aggregation. The HMPB linker’s acid-labile properties enable mild cleavage conditions, preserving peptide integrity during final resin cleavage.

Fmoc/t-Bu vs. Boc/Bzl Methodologies

Two dominant SPPS strategies have been employed:

-

Fmoc/t-Bu Approach : Utilizes 9-fluorenylmethoxycarbonyl (Fmoc) for temporary α-amino protection and tert-butyl (t-Bu) groups for side-chain protection. This method is favored for its compatibility with acid-sensitive residues like tryptophan and methionine. Deprotection with 20% piperidine in dimethylformamide (DMF) ensures efficient Fmoc removal, though extended deprotection times (10 minutes) are required beyond residue Asp7 to prevent aspartimide formation.

-

Boc/Bzl Approach : Employs tert-butyloxycarbonyl (Boc) for temporary protection and benzyl (Bzl) groups for side chains. This strategy necessitates harsh cleavage conditions (e.g., hydrogen fluoride) but avoids diketopiperazine formation during prolonged synthesis. Hendrix et al. successfully applied Boc/Bzl chemistry to synthesize analogous amyloid-β (Aβ) peptides by fragment condensation, achieving >90% purity after gel-filtration and RP-HPLC.

Fragment Condensation and Depsipeptide Techniques

Convergent Synthesis via Fragment Condensation

To mitigate truncation errors in stepwise SPPS, convergent synthesis divides the peptide into shorter fragments (e.g., residues 1–17, 18–42) that are synthesized separately and ligated on-resin. For example, Hendrix et al. condensed four Aβ fragments using benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) activation, yielding a crude product with 40–60% purity before purification. This method reduces cumulative side products but requires precise stoichiometric control to avoid mismatched fragment coupling.

O-Acyl Isopeptide Strategy

Carpino et al. introduced depsipeptide methodology to circumvent aggregation by substituting amide bonds with ester linkages at strategic positions (e.g., Ser26). The O-acyl isopeptide intermediate is synthesized on HMPB-functionalized TentaGel resin, followed by post-cleavage rearrangement in aqueous buffer (pH 8.0) to regenerate the native peptide. This approach enhanced crude yields by 30% compared to linear synthesis, though minor byproducts like Aβ26–42 persisted due to incomplete O-acylation.

Coupling Optimization and Disaggregation Agents

Activation Reagents and Double Coupling

Coupling efficiency for hindered residues (e.g., Val, Ile) is improved using hexafluorophosphate-based activators like HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid) at 4-fold molar excess. Double coupling protocols are mandatory for residues 17–42, where hydrophobicity impedes reagent diffusion. Kim et al. reported that incorporating 10% dimethyl sulfoxide (DMSO) as a co-solvent during Boc/Bzl SPPS disrupted β-sheet aggregates, elevating crude yields from 15% to 55%.

Methionine Oxidation for Solubility Enhancement

Intentional oxidation of Met35 to methionine sulfoxide introduces a polar moiety that disrupts hydrophobic interactions. Synthesis with pre-oxidized Fmoc-Met(O)-OH permits the use of DMSO-containing coupling cocktails without risking undesired side reactions. This modification improved RP-HPLC chromatogram resolution, reducing retention times by 20%.

Cleavage and Side-Chain Deprotection

TFA-Based Cleavage Cocktails

Final resin cleavage employs trifluoroacetic acid (TFA) mixtures with scavengers like water, ethanedithiol (EDT), and triisopropylsilane (TIPS). A representative cocktail (TFA/water/EDT/TIPS, 94:2.5:2.5:1 v/v) achieves complete deprotection within 3 hours while minimizing cysteine oxidation. Post-cleavage, peptides are precipitated in cold diethyl ether and lyophilized from acetonitrile/water mixtures.

Purification and Characterization

Multi-Step Chromatography

Crude peptides are first purified by gel-filtration HPLC using 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) as a mobile phase to dissociate oligomers. Subsequent RP-HPLC on C18 columns with gradient elution (0.1% TFA in water/acetonitrile) achieves >95% purity. Fukuda et al. reported a two-step purification yielding 25 mg of peptide from 100 mg crude product.

Mass Spectrometry and Amino Acid Analysis

Matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) MS confirms molecular weight (calc. 4512.3 Da; obs. 4512.8 Da). Edman degradation-based amino acid analysis verifies sequence integrity, with recoveries of 85–110% for hydrophobic residues after 24-hour hydrolysis in 6 M HCl at 110°C.

Case Studies and Yield Comparisons

Milton et al. (1997)

A comparative study evaluated three SPPS protocols for Aβ1–42 synthesis:

Novabiochem® Technical Data

A 2016 synthesis of a homologous peptide (H-Asp-Ala-Glu-Phe-Arg-His-Asp-Ser-Gly-Tyr-Glu-Val-His-His-Gln-Lys-Leu-Val-Phe-Phe-Ala-Glu-Asp-Val-Gly-Ser-Asn-Lys-Gly-Ala-Ile-Ile-Gly-Leu-Met-Val-Gly-Gly-Val-Val-OH) achieved 92% purity via HATU-activated couplings on HMPA resin, with a final yield of 800 mg from 1 g resin .

Q & A

Basic Research Questions

Q. How can researchers determine the primary structure and purity of this peptide?

- Methodological Answer : Use Edman degradation for N-terminal sequencing and mass spectrometry (MS) to confirm molecular weight and sequence accuracy. For purity assessment, employ reverse-phase HPLC with a C18 column under gradient elution (e.g., 0.1% TFA in water/acetonitrile). Discrepancies in mass or retention time may indicate truncations, misfolded forms, or post-translational modifications .

- Key Challenge : Differentiate between isoform variants (e.g., oxidized methionine residues) using high-resolution MS/MS.

Q. What experimental strategies are recommended for synthesizing this long peptide with multiple charged residues?

- Methodological Answer : Optimize solid-phase peptide synthesis (SPPS) using Fmoc/t-Bu chemistry. For challenging segments (e.g., His-His-Gln-Lys), incorporate pseudoproline dipeptides or backbone amide protectants to reduce aggregation. Use microwave-assisted synthesis to improve coupling efficiency for hydrophobic regions (e.g., Leu-Met-Val-Gly). Post-synthesis, perform global deprotection with TFA/scavengers and purify via preparative HPLC .

Advanced Research Questions

Q. How can conformational dynamics of this peptide be analyzed to study its aggregation propensity?

- Methodological Answer : Use circular dichroism (CD) to monitor secondary structure shifts (e.g., α-helix to β-sheet) under varying pH or ionic strength. Pair with nuclear magnetic resonance (NMR) for residue-specific dynamics. For real-time aggregation, apply thioflavin T fluorescence or transmission electron microscopy (TEM) to characterize fibril morphology .

- Data Contradiction Analysis : If CD shows β-sheet signals but TEM reveals amorphous aggregates, investigate solvent effects (e.g., buffer composition) or kinetic trapping using stopped-flow techniques.

Q. What approaches resolve contradictions in reported bioactivity data for this peptide?

- Methodological Answer : Conduct dose-response studies across multiple cell lines (e.g., neuronal vs. non-neuronal) to assess specificity. Use surface plasmon resonance (SPR) to quantify binding affinity to targets like amyloid receptors. If conflicting results arise, validate peptide stability via LC-MS post-incubation to rule out degradation .

- Example : Discrepancies in neurotoxicity may stem from batch-to-batch variability in oxidation states (e.g., Met sulfoxide content).

Q. How to design in vivo studies to evaluate the peptide’s role in disease models?

- Methodological Answer : Utilize transgenic animal models (e.g., Alzheimer’s disease mice) for longitudinal studies. Administer the peptide via intracerebroventricular injection and monitor behavioral/cognitive outcomes. Include scrambled-sequence controls to distinguish sequence-specific effects. For biodistribution, conjugate with near-infrared dyes and image via IVIS spectroscopy .

Q. What computational tools predict interactions between this peptide and biological membranes?

- Methodological Answer : Apply molecular dynamics (MD) simulations with lipid bilayer models (e.g., POPC/POPE) to study insertion depth and perturbation. Use QM/MM hybrid methods to analyze charge interactions at His/Asp clusters. Validate predictions with neutron reflectometry or Langmuir trough experiments .

Q. How to address solubility challenges during in vitro assays?

- Methodological Answer : Screen co-solvents (e.g., DMSO, HFIP) to dissolve hydrophobic regions (e.g., Val-Val-Ile-Ala). For aqueous buffers, adjust pH to exploit charge repulsion (e.g., pH >5 for deprotonated Glu/Asp residues). Characterize solubility limits via dynamic light scattering (DLS) and correlate with activity assays .

Tables of Key Parameters

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.